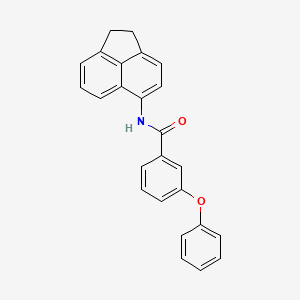

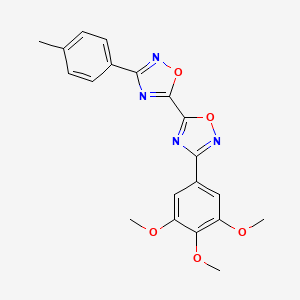

![molecular formula C17H14Cl2N4OS B2933436 N-[(4-benzyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-2,4-dichlorobenzamide CAS No. 392248-15-6](/img/structure/B2933436.png)

N-[(4-benzyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-2,4-dichlorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of 1,2,4-triazole, a class of heterocyclic compounds that have been studied for their potential biological activities . It has been synthesized and characterized in various studies .

Synthesis Analysis

The synthesis of similar compounds often involves reactions with amines . The IR spectrum of related compounds shows two signals for C=O groups at 1650–1712 cm−1 . The 1H NMR spectrum of similar compounds shows two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as NMR and IR spectroscopy . The bond-angle sum at the C atom of the sulfanylidene entity bound to the triazole ring is 360, with an annular N—C—N bond angle of 102.6 (2) and two larger N—C—S angles of 127.3 (2) and 130.1 (2) .Mechanism of Action

The mechanism of action of N-[(4-benzyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-2,4-dichlorobenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been found to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in cognitive function. This compound has also been found to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the degradation of extracellular matrix proteins. This inhibition can prevent the invasion and metastasis of cancer cells.

Biochemical and Physiological Effects

This compound has been found to have various biochemical and physiological effects, depending on the specific application. In cancer research, this compound has been found to induce apoptosis and inhibit angiogenesis, which can prevent the growth and spread of cancer cells. In diabetes research, this compound has been found to improve glucose tolerance and insulin sensitivity, which can help regulate blood sugar levels. In Alzheimer's disease research, this compound has been found to inhibit acetylcholinesterase activity, which can improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[(4-benzyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-2,4-dichlorobenzamide is its relatively high yield and purity, which makes it easy to synthesize and purify. This compound has also been found to have low toxicity, which makes it a promising candidate for further research. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for N-[(4-benzyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-2,4-dichlorobenzamide research, including:

1. Further investigation of its mechanism of action to better understand how it works and how it can be optimized for specific applications.

2. Development of new derivatives and analogs of this compound to improve its efficacy and reduce its limitations.

3. Preclinical and clinical trials to evaluate its safety and efficacy in humans.

4. Investigation of its potential applications in other areas, such as neurodegenerative diseases, inflammation, and infectious diseases.

Conclusion

In conclusion, this compound is a promising chemical compound that has shown potential as a therapeutic agent for various diseases. Its synthesis method is relatively simple, and it has been found to have low toxicity. However, further research is needed to fully understand its mechanism of action and to evaluate its safety and efficacy in humans. With continued research, this compound could become a valuable tool for medicinal chemistry and other scientific fields.

Synthesis Methods

The synthesis of N-[(4-benzyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-2,4-dichlorobenzamide involves a multi-step process that starts with the reaction of 4-benzyl-5-mercapto-1H-1,2,4-triazole with formaldehyde, followed by the reaction with 2,4-dichlorobenzoyl chloride. The final product is obtained through purification and crystallization. The yield of this compound is relatively high, and the purity of the compound can be easily controlled.

Scientific Research Applications

N-[(4-benzyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-2,4-dichlorobenzamide has shown potential as a therapeutic agent for various diseases, including cancer, diabetes, and Alzheimer's disease. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In diabetes research, this compound has been shown to improve glucose tolerance and insulin sensitivity. In Alzheimer's disease research, this compound has been found to inhibit acetylcholinesterase activity, which is a key enzyme involved in the progression of the disease.

properties

IUPAC Name |

N-[(4-benzyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-2,4-dichlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl2N4OS/c18-12-6-7-13(14(19)8-12)16(24)20-9-15-21-22-17(25)23(15)10-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,20,24)(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZUTUWOMGRMNDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=NNC2=S)CNC(=O)C3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

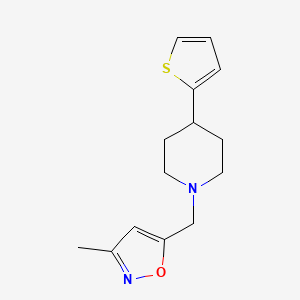

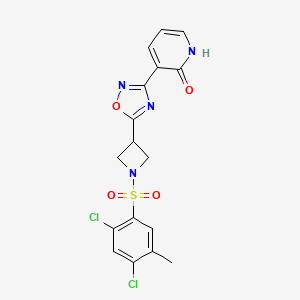

![3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1H-quinazoline-2,4-dione](/img/structure/B2933354.png)

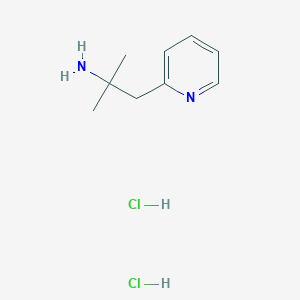

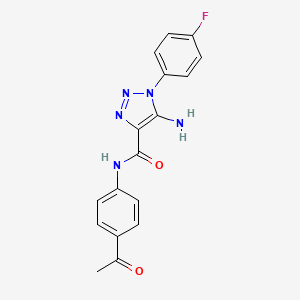

![N-[(4,5-Dicyclopropyl-1,2,4-triazol-3-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2933362.png)

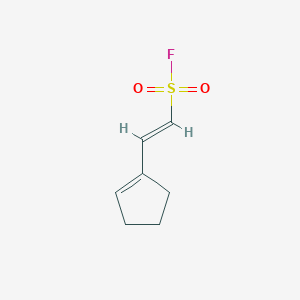

![1-(4-Chlorophenyl)-4-{1-[3-(4-ethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl} pyrrolidin-2-one](/img/structure/B2933363.png)

![2-[(6-benzyl-1-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl]-N~1~-(2-ethoxyphenyl)acetamide](/img/structure/B2933367.png)

![2-Amino-4-isopropyl-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2933370.png)

![2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2933373.png)

![3-[(3-Chloro-4-fluorophenyl)sulfonyl]-7-fluoro-4-[2-(3-fluorophenyl)pyrrolidin-1-yl]quinoline](/img/structure/B2933375.png)